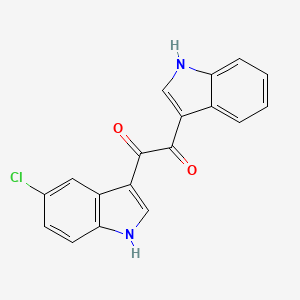
1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of two indole moieties connected by an ethane-1,2-dione bridge, with a chlorine atom substituted at the 5-position of one of the indole rings. Indole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloroindole and indole.
Condensation Reaction: The two indole derivatives undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form the ethane-1,2-dione bridge.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-120°C) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to accommodate the increased volume of reactants.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethane-1,2-dione bridge to an ethane-1,2-diol bridge.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups (e.g., alkyl, aryl) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base (e.g., sodium hydroxide) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of ethane-1,2-diol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Effects: The compound’s effects are mediated through its interaction with molecular targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Similar structure with a bromine atom instead of chlorine.
1-(5-Fluoro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Similar structure with a fluorine atom instead of chlorine.
1-(5-Methyl-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to the presence of the chlorine atom at the 5-position, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate for the synthesis of other indole derivatives.
Properties
CAS No. |
200124-39-6 |
|---|---|
Molecular Formula |
C18H11ClN2O2 |
Molecular Weight |
322.7 g/mol |
IUPAC Name |
1-(5-chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C18H11ClN2O2/c19-10-5-6-16-12(7-10)14(9-21-16)18(23)17(22)13-8-20-15-4-2-1-3-11(13)15/h1-9,20-21H |
InChI Key |
MSUJYSRWBOXBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)C3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
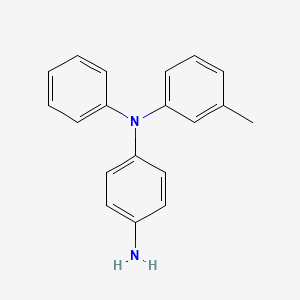
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
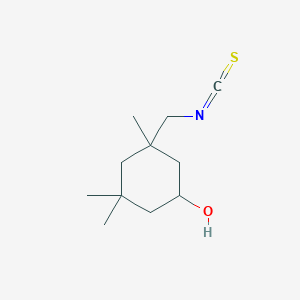
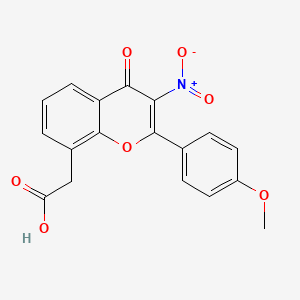

![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)

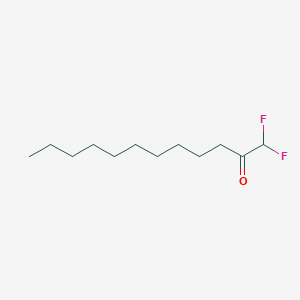
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)

![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)
